molecular formula C11H14O4 B096439 Ethyl 3,5-dimethoxybenzoate CAS No. 17275-82-0

Ethyl 3,5-dimethoxybenzoate

Cat. No. B096439
CAS RN: 17275-82-0
M. Wt: 210.23 g/mol
InChI Key: OKZIFGAAWSUMHS-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethoxybenzoate is a chemical compound that is derived from 3,5-dimethoxybenzoic acid. The esterification of this acid with ethanol leads to the formation of the ethyl ester, which is characterized by the presence of two methoxy groups on the benzene ring at positions 3 and 5. This compound is of interest due to its potential applications in various chemical syntheses and its structural properties .

Synthesis Analysis

The synthesis of ethyl 3,5-dimethoxybenzoate can be achieved through the acid-catalyzed esterification of 3,5-dimethoxybenzoic acid using absolute ethanol . This reaction is a common method for preparing esters and involves the replacement of the carboxylic acid's hydroxyl group with an ethoxy group. The process is typically facilitated by an acid catalyst to increase the reaction rate and yield.

Molecular Structure Analysis

The molecular structure of ethyl 3,5-dimethoxybenzoate has been elucidated using spectroscopic methods and confirmed by X-ray crystallographic analysis. The compound crystallizes in the triclinic space group, with two molecules in the asymmetric unit exhibiting similar conformations. The presence of methoxy groups on the benzene ring influences the electronic distribution and reactivity of the molecule .

Chemical Reactions Analysis

Ethyl 3,5-dimethoxybenzoate can participate in various chemical reactions due to the presence of the ester functional group and the electron-donating methoxy substituents. These substituents can direct electrophilic substitution reactions to the ortho and para positions of the benzene ring. The ester group can also undergo hydrolysis, reduction, and other transformations that are typical for esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3,5-dimethoxybenzoate are influenced by its molecular structure. The methoxy groups increase the electron density of the benzene ring, which can affect the compound's reactivity. The ester linkage contributes to the compound's solubility in organic solvents and its potential for hydrolysis. The crystallographic analysis provides detailed information about the compound's solid-state structure, including unit cell parameters and space group, which are important for understanding its interactions and stability .

Scientific Research Applications

  • Hydrogen Bond Analysis : The hydrogen bonding properties of ethyl 3,5-dimethoxybenzoate were analyzed, showing its relevance in understanding molecular interactions and crystal structures (Lynch, Smith, Byriel, & Kennard, 1994).

  • Pharmacological Properties : A study found ethyl 3,5-dimethoxy-2-propionylbenzoate exhibited inhibitory activities against methicillin-resistant Staphylococcus aureus and Vibrio vulnificus, suggesting its potential in antimicrobial applications (Wang, Chen, Luo, Wang, & Chen, 2017).

  • Drug Synthesis : Ethyl 3,5-dimethoxybenzoate was involved in the synthesis of a new chemical entity designed for the treatment of hyperproliferative disorders and cancer (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).

  • X-ray Crystallography : The structural analysis of ethyl 2,6-dimethoxybenzoate, a related compound, was conducted using X-ray crystallography, which is significant for understanding molecular structure and bonding (Khan, Ibrar, & White, 2012).

  • Photolabile Conjugates : Ethyl 3,5-dimethoxybenzoate was used in synthesizing photolabile conjugates for controlled drug release, demonstrating its application in drug delivery systems (McCoy, Rooney, Edwards, Jones, & Gorman, 2007).

  • Solid-Liquid Phase Equilibrium : A study investigated the solubility of 3,5-dimethoxybenzoic acid in various solvents, relevant for the separation and purification processes in industrial production (Feng, Yao, Guo, Liu, Peng, Ma, Shi, Gong, & Chen, 2021).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Ethyl 3,5-dimethoxybenzoate . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

While specific future directions for Ethyl 3,5-dimethoxybenzoate are not available, research into similar compounds suggests potential applications in the development of new antifungal drugs .

properties

IUPAC Name

ethyl 3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-15-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZIFGAAWSUMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169382
Record name Ethyl 3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dimethoxybenzoate

CAS RN

17275-82-0
Record name Benzoic acid, 3,5-dimethoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17275-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dimethoxybenzoate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017275820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,5-dimethoxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,5-dimethoxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
HY Liu, F Gao, ZS Lu, DZ Niu - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The title compound, C9H12N2O3, was synthesized by the reaction of ethyl 3,5-dimethoxybenzoate with hydrazine. X-ray analysis reveals that the asymmetric unit contains two …
Number of citations: 1 scripts.iucr.org
KH Bell, LF McCaffery - Australian Journal of Chemistry, 1992 - CSIRO Publishing
Further studies on the direct chlorosulfination with thionyl chloride of aromatic methyl ethers are described. In some cases (eg 1,6-dimethoxynaphthalene, 1,2,4 trimethoxybenzene, …
Number of citations: 11 www.publish.csiro.au
K NOZAWA, S NAKAJIMA, K KAWAI - Chemical and Pharmaceutical …, 1980 - jstage.jst.go.jp
6-Ch10r0—3, 5-dimethoxyhomophthalic acid (I) was synthesized as a key intermediate for the synthesis of radicicol and isocoumarins of natural origin, via. a sequence of reactions …
Number of citations: 9 www.jstage.jst.go.jp
R Adams, S MacKenzie Jr, S Loewe - Journal of the American …, 1948 - ACS Publications
Two new tetrahydrocannabinol homologs with the groups—CH (CH3)(CH2) 6CH3 and—CH-(CH3)(CH2) 7CH3 in the 3-position have been syn-thesized. 2. The activity of the 1'-…
Number of citations: 90 pubs.acs.org
E Morishita, S Shibata - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
Octamethyl ether of product A which was derived from ustilaginoidin A by alkaline degradation was synthesized by the Ullmann condensation of dimethyl ether of 5-bromo-6, 8-dimethyl-…
Number of citations: 10 www.jstage.jst.go.jp
AA Durrani, JHP Tyman - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
JCS Perkin I Page 1 1’658 JCS Perkin I Long-chain Phenols. Part 16. A Novel Synthesis of Homologous Orsellinic Acids and their Methyl Ethers By Aziz A. Durrani and John H. P. …
Number of citations: 24 pubs.rsc.org
B Loev, PE Bender, F Dowalo, E Macko… - Journal of medicinal …, 1973 - ACS Publications
The effect of structural modifications on the CNS potency of certain cannabinoids has been reexamined in rats. The observed structure-activity correlations differ significantly from those …
Number of citations: 102 pubs.acs.org
CJ Baylis, SWD Odle, JHP Tyman - Journal of the Chemical Society …, 1981 - pubs.rsc.org
Two unsaturated compounds in the ‘cardol’ series, an important component phenol from Anacardium occidentale, have been synthesised. 3,5-Dimethoxybenzaldehyde interacted with …
Number of citations: 17 pubs.rsc.org
森下頴策, 柴田承二 - Chemical and Pharmaceutical Bulletin, 1967 - jlc.jst.go.jp
Octamethyl ether of product A which was derived from ustilaginoidin A by alkaline degradation was synthesized by the Ullmann condensation of dimethyl ether of 5-bromo-6, 8-dimethyl-…
Number of citations: 2 jlc.jst.go.jp
VB Kumbhar - 2008 - lib.unipune.ac.in
6. IR spectra were recorded either as mull or neat or in chloroform on a Perkin Elmer spectrophotometer, model 599B. Frequency (v) is expressed in cm-^. 7. iH-NMR and i^ C NMR …
Number of citations: 0 lib.unipune.ac.in

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